molecular formula C10H7N3O2 B1399925 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid CAS No. 1340504-76-8

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid

Cat. No.: B1399925
CAS No.: 1340504-76-8
M. Wt: 201.18 g/mol
InChI Key: UKHFKTCQUPSESL-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazine and pyridine rings

Biochemical Analysis

Biochemical Properties

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it can interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions often involves hydrogen bonding and π-π stacking, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic states . In certain cell types, it may promote or inhibit specific pathways, thereby affecting cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell . These interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within its target site .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcome without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and alter the flux through specific pathways . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it performs its biochemical functions . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . Within these compartments, it can interact with target biomolecules, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This reaction yields an intermediate compound, which is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine and pyridine derivatives .

Scientific Research Applications

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrazine moiety.

    Pyrazine-2-carboxylic acid: Contains the pyrazine ring but not the pyridine ring.

    5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Similar structure with thiophene ring substitution.

Uniqueness: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-pyrazin-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-2-1-7(5-13-8)9-6-11-3-4-12-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHFKTCQUPSESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340504-76-8
Record name 5-(pyrazin-2-yl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-(pyrazin-2-yl)picolinate 41-3 (1.11 g, 4.32 mmol) in dichloromethane (4.5 mL) was added TFA (4.5 mL) dropwise at room temperature. The mixture was stirred for 10 hours, and then the solvents were removed by rotary evaporation. The resulting pale yellow oil was further dried under lyophilizer to afford 5-(pyrazin-2-yl)picolinic acid 41-4 in TFA salt as a pale yellow solid. MS m/z 202.1 (M+1)
Name
tert-butyl 5-(pyrazin-2-yl)picolinate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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